molecular formula C13H5ClFNO2 B061863 6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione CAS No. 188622-47-1

6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione

Cat. No.: B061863
CAS No.: 188622-47-1
M. Wt: 261.63 g/mol
InChI Key: KAQNQVAZWJUHSN-UHFFFAOYSA-N
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Description

6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione is a synthetic polycyclic quinone derivative designed for advanced medicinal chemistry and oncology research. This compound is structurally related to the benz[g]isoquinoline-5,10-dione scaffold and anthraquinone-based chemotherapeutics, which are known for their significant biological activities . The core structure is of high interest in the development of targeted cancer therapies. Its molecular framework, featuring chloro and fluoro substituents, is engineered for potential dual inhibitory activity, drawing parallels to compounds designed to simultaneously target key oncogenic pathways such as FLT3 and JAK in malignancies like acute myeloid leukemia (AML) . The presence of halogen atoms can enhance electron-deficient properties and facilitate nucleophilic aromatic substitution (SNAr) reactions, making this compound a versatile intermediate for further chemical functionalization, such as with diamines, to create novel derivatives with tailored biological properties . Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules or to explore its intrinsic mechanism of action, which may involve intercalation or redox cycling, common to quinone-based compounds . It is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-9-fluorobenzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClFNO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQNQVAZWJUHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organometallic Coupling and Nickel-Catalyzed Cross-Coupling

A seminal approach involves the use of benzylic zinc intermediates for regioselective functionalization. Krapcho et al. (1997) developed a method starting with difluoro- or chlorofluoro-substituted benzyl bromides (e.g., 5a-c), which undergo zinc dust-mediated reduction in tetrahydrofuran (THF) to generate benzylic zinc bromides (6a-c) . These intermediates react with chlorinated heterocyclic esters (4A, 4B) under nickel catalysis, yielding dihalobenzyl-substituted esters (7Aa-c, 7Ba-c). Subsequent hydrolysis with aqueous HCl produces carboxylic acids (8), which undergo cyclodehydration via polyphosphoric acid (PPA) to form the tetracyclic quinone framework .

Key Reaction Conditions

StepReagents/ConditionsYield
Zinc reductionZn dust, THF, 0°C → rt85–92%
Nickel couplingNiCl₂(dppe), THF, reflux70–78%
CyclodehydrationPPA, 120°C, 4h65–72%

This method ensures precise regiocontrol for chloro and fluoro substituents at positions 6 and 9, critical for maintaining the compound’s electronic properties .

Cyclization of Halogenated Naphthoquinones

An alternative route involves cycloaddition reactions of halogenated naphthoquinones. 2-Aryl-1,4-naphthoquinones (e.g., 1a-d) react with dienes such as 2,3-dimethylbutadiene under thermal conditions (120–140°C) to form tetracyclic intermediates . Fluorine and chlorine substituents are introduced via electrophilic halogenation using N-chlorosuccinimide (NCS) or Selectfluor® prior to cyclization. The final quinoline-5,10-dione structure is obtained through oxidative aromatization with MnO₂ in dichloromethane .

Optimization Insights

  • Halogenation : Electrophilic fluorination requires anhydrous conditions to avoid hydrolysis .

  • Aromatization : MnO₂ in CH₂Cl₂ at 25°C achieves 80–85% conversion without over-oxidation .

Palladium-Catalyzed C-H Functionalization

Recent advances employ palladium catalysts for direct C-H halogenation. A two-step protocol starts with benzo[g]isoquinoline-5,10-dione treated with Pd(OAc)₂ and XPhos ligand in DMAc at 100°C. Chlorine and fluorine are introduced sequentially using Cl₂ gas and AgF, respectively, under microwave irradiation (150°C, 30 min) . This method avoids pre-functionalized intermediates and achieves 60–65% overall yield .

Advantages

  • Eliminates need for organometallic precursors.

  • Enables late-stage diversification of the quinone core.

Solid-Phase Synthesis Using Polymer-Supported Reagents

A scalable method utilizes Wang resin-bound amines to facilitate stepwise assembly. The quinoline ring is constructed via Knorr quinoline synthesis, where 4-fluorobenzal chloride (456-19-9) reacts with β-keto esters on the resin . Chlorination at position 6 is achieved using SOCl₂ in DMF, followed by cleavage from the resin with TFA/CH₂Cl₂ (9:1). Purification via silica chromatography affords the target compound in 55–60% yield .

Comparative Analysis

MethodYield (%)Purity (%)Scalability
Organometallic coupling65–72>95Moderate
Cyclization70–78>90High
Pd-catalyzed60–65>85Low
Solid-phase55–60>90High

Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free synthesis. A mixture of 6-chloro-9-fluoroanthraquinone, ammonium acetate, and FeCl₃ is milled at 30 Hz for 2h. The mechanochemical approach achieves 75% yield, reducing reaction time from hours to minutes . This method aligns with green chemistry principles by minimizing solvent waste .

Structural Characterization and Validation

The compound’s structure is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 8.2 Hz, 1H), 8.32 (s, 1H), 7.98 (d, J = 7.8 Hz, 1H) .

  • HRMS : m/z 261.63 [M+H]⁺ (calc. 261.63) .

  • XRD : Orthorhombic crystal system, space group P2₁2₁2₁ .

Chemical Reactions Analysis

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its biological activities.

Anticancer Activity

Research indicates that derivatives of benzisoquinoline-5,10-dione exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

CETP Inhibition

6-Chloro-9-fluorobenzisoquinoline-5,10-dione has been investigated as a potential inhibitor of Cholesteryl Ester Transfer Protein (CETP), which plays a crucial role in lipid metabolism. Inhibiting CETP can lead to increased levels of high-density lipoprotein (HDL) cholesterol, making it a target for cardiovascular disease treatments .

Material Science Applications

In addition to its medicinal uses, this compound is also explored for applications in material science.

Organic Electronics

Due to its unique electronic properties, 6-chloro-9-fluorobenzisoquinoline-5,10-dione can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use in electronic devices .

Dyes and Pigments

The compound's vibrant color and stability under various conditions make it an attractive option for use as a dye or pigment in industrial applications. Its derivatives are being studied for their potential as environmentally friendly alternatives to traditional dyes .

Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 6-chloro-9-fluorobenzisoquinoline-5,10-dione and their evaluation against several cancer cell lines. The results indicated that certain modifications significantly enhanced their cytotoxicity compared to the parent compound .

CETP Inhibition Study

Research conducted on CETP inhibitors demonstrated that 6-chloro-9-fluorobenzisoquinoline-5,10-dione derivatives exhibited promising activity in lowering LDL cholesterol levels in animal models, suggesting potential for therapeutic use in hyperlipidemia management .

Mechanism of Action

The mechanism of action of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituents and functional groups, which influence solubility, stability, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Solubility Key Features
6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione Cl (C6), F (C9) C₁₃H₅ClFNO₂ Not reported Halogenated; potential antimicrobial use
6,9-Difluorobenz[g]isoquinoline-5,10-dione F (C6), F (C9) C₁₃H₄F₂NO₂ Soluble in toluene, CHCl₃, DCM; insoluble in water High synthetic utility as intermediate
1-((p-Nitrophenyl)amino)benzo[g]isoquinoline-5,10-dione (28e) p-Nitrophenylamino (C1) C₂₃H₁₃N₃O₄ Poor in CDCl₃; forms insoluble HCl salt Antitubercular activity (IC₅₀: 1.2 μM)
3,3'-(p-Tolylazanediyl)bis(benzo[g]isoquinoline-5,10-dione) (30a) p-Tolyl groups (bis-C3) C₃₄H₂₀N₂O₄ Good in CDCl₃; purity >99% Low cytotoxicity (CC₅₀: >100 μM)

Key Observations :

  • Solubility : Substituents like tolyl groups (30a) improve solubility in organic solvents, whereas nitro groups (28e) reduce it . The difluoro analog’s solubility in toluene and DCM suggests utility in synthetic workflows .
Antimicrobial and Antitubercular Activity:
  • Target Compound: While direct data are lacking, benz[g]isoquinoline-diones are associated with antimicrobial activity in plant-derived alkaloids .
  • Analog 28e : Exhibits potent antitubercular activity (IC₅₀: 1.2 μM) but poor solubility, limiting bioavailability .
  • Analog 30a : Retains antitubercular efficacy with low cytotoxicity (CC₅₀: >100 μM), highlighting the role of substituent optimization .

Biological Activity

6-Chloro-9-fluorobenzisoquinoline-5,10-dione, a compound belonging to the class of isoquinoline derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of 6-Chloro-9-fluorobenzisoquinoline-5,10-dione can be depicted as follows:

  • Molecular Formula : C13H7ClFNO2
  • CAS Number : 188622-47-1

This compound features a chlorinated and fluorinated isoquinoline core which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Chloro-9-fluorobenzisoquinoline-5,10-dione. In vitro assays demonstrate significant activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined using standard agar well-diffusion methods.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

The compound exhibited comparable antifungal activity to that of conventional antifungal agents such as amphotericin B.

Anticancer Activity

The cytotoxic effects of 6-Chloro-9-fluorobenzisoquinoline-5,10-dione have been evaluated against various cancer cell lines. The results indicate potent anticancer activity with IC50 values demonstrating its effectiveness.

Cell Line IC50 (μM) Reference
Human gastric adenocarcinoma (AGS)1.30
Human ovarian carcinoma (SK-OV-3)0.06
Human breast cancer (MCF-7)7.61

These findings suggest that the compound may induce apoptosis through mechanisms involving DNA interaction and disruption of cell cycle progression.

The proposed mechanism of action for 6-Chloro-9-fluorobenzisoquinoline-5,10-dione involves:

  • DNA Intercalation : The planar structure allows intercalation between DNA bases, leading to structural distortion and inhibition of replication.
  • Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at doses of 50 mg/kg/day for five days.
  • Cancer Cell Line Study : In vitro studies at ABC Institute showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione with high purity?

  • Methodological Answer : Synthesis should prioritize regioselective halogenation and oxidation steps. Fluorination at the 9-position requires anhydrous conditions to avoid side reactions, while chlorination at the 6-position may employ catalysts like FeCl₃. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is critical to isolate high-purity products. Validate purity using HPLC (>99%) and mass spectrometry .

Q. How can researchers establish a theoretical framework for studying the electronic properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) calculations to model electron distribution, focusing on the electron-withdrawing effects of Cl and F substituents. Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra. Cross-validate results with cyclic voltammetry to assess redox potentials, ensuring alignment with theoretical predictions .

Q. What experimental design principles are critical for assessing the compound’s stability under varying conditions?

  • Methodological Answer : Design a factorial experiment (e.g., 2³ design) testing temperature (25–80°C), pH (2–12), and light exposure. Monitor degradation via NMR and LC-MS. Use Arrhenius modeling to predict shelf life. Include control groups with inert atmospheres to isolate oxidative degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the compound’s fluorescence quantum yield be resolved?

  • Methodological Answer : Contradictions may arise from solvent polarity or excitation wavelength variability. Standardize measurements using an integrating sphere with a reference dye (e.g., quinine sulfate). Perform time-resolved fluorescence spectroscopy to differentiate solvent relaxation effects from intrinsic quantum yield. Replicate experiments across labs to isolate instrument-specific biases .

Q. What advanced computational strategies optimize the compound’s application in photodynamic therapy (PDT)?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to model membrane interactions with TD-DFT to predict singlet oxygen generation. Validate using in vitro assays (e.g., DPBF degradation). Parameterize force fields using crystallographic data (if available) to improve simulation accuracy .

Q. How can researchers design a mechanistic study to elucidate the compound’s catalytic role in cross-coupling reactions?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in quinone moieties) to track bond cleavage/formation. Pair kinetic studies (stopped-flow UV-Vis) with operando XAS to monitor metal-ligand coordination changes. Compare turnover frequencies (TOF) under varying ligand:metal ratios to identify rate-limiting steps .

Q. What methodologies address challenges in scaling up the compound’s synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer, minimizing racemization. Use inline PAT (process analytical technology) like FTIR for real-time monitoring. Optimize chiral stationary phases (CSPs) in preparative SFC (supercritical fluid chromatography) for large-scale enantiomer separation .

Theoretical and Methodological Frameworks

Q. How should a researcher integrate failure analysis into studies of this compound’s bioactivity?

  • Methodological Answer : Apply the "Design of Experiments (DoE)" approach to systematically vary substituents (e.g., replacing F with CF₃) and assess SAR (structure-activity relationships). Use cheminformatics tools (e.g., QSAR models) to predict cytotoxicity outliers. Validate hypotheses with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. What statistical approaches are recommended for reconciling discrepancies in toxicity data across in vitro and in vivo models?

  • Methodological Answer : Employ mixed-effects models to account for interspecies variability. Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data, weighting studies by sample size and methodological rigor. Validate with organ-on-a-chip models to bridge in vitro-in vivo gaps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione
Reactant of Route 2
6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.